molecular formula C8H10BrNO B6292901 2-Bromo-5-(methoxymethyl)-4-methylpyridine CAS No. 2404734-31-0

2-Bromo-5-(methoxymethyl)-4-methylpyridine

Cat. No.: B6292901
CAS No.: 2404734-31-0
M. Wt: 216.07 g/mol
InChI Key: FVHBMGCOLGFMQC-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridine (B92270) Derivatives in Synthetic Chemistry

Halogenated pyridine derivatives, or halopyridines, are fundamental building blocks in synthetic chemistry. nih.govchemicalbook.com The carbon-halogen bond is a key functional handle that enables a vast array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings utilize a halopyridine as an electrophilic partner to form new carbon-carbon and carbon-heteroatom bonds with precise regiocontrol. This capability is crucial for assembling the complex scaffolds of active pharmaceutical ingredients and agrochemicals. chemicalbook.com

However, the synthesis of halopyridines is not always straightforward. The pyridine ring is an electron-deficient π-system, which makes it less reactive towards typical electrophilic aromatic substitution (EAS) reactions that are common for benzene (B151609) derivatives. nih.gov Consequently, the halogenation of pyridines often requires harsh conditions, high temperatures, and strong acids, which can limit functional group tolerance and result in mixtures of regioisomers. nih.gov To overcome these challenges, chemists have developed numerous strategies, including the activation of the pyridine ring (e.g., via N-oxide formation), directed ortho-metalation, or the use of specially designed halogenating agents. nih.govacs.org The development of selective and mild halogenation methods remains an active area of research, underscoring the unabated demand for these versatile synthetic intermediates. acs.org

Strategic Importance of 2-Bromo-5-(methoxymethyl)-4-methylpyridine as a Versatile Building Block

While extensive research literature focusing specifically on this compound is not widely available, its strategic importance can be inferred from the reactivity of its constituent parts. The molecule's structure offers a unique combination of functional groups that make it a highly valuable intermediate for synthesizing polysubstituted pyridine derivatives.

The primary site of reactivity is the bromine atom at the C-2 position. The 2-bromopyridine (B144113) moiety is a classical substrate for a multitude of cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups, enabling the construction of diverse molecular libraries for screening purposes.

The methoxymethyl group at the C-5 position and the methyl group at the C-4 position provide additional layers of complexity and utility. These substituents influence the electronic properties and steric environment of the pyridine ring, which can affect the reactivity of the C-2 bromine and the regioselectivity of any further reactions on the ring. The methoxymethyl ether is generally stable under many reaction conditions but can be a site for chemical modification or cleavage in more advanced synthetic routes if desired. This trisubstituted pattern is a key feature, as the controlled synthesis of pyridines with multiple, distinct substituents is a significant challenge in organic chemistry. acs.org Therefore, this compound serves as a pre-functionalized, advanced building block, allowing chemists to bypass potentially difficult and low-yielding multi-step syntheses.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₀BrNO
Molecular Weight216.08 g/mol
CAS Number2404734-31-0 avantorsciences.com
SMILESCOCC1=CC(Br)=NC=C1C
Potential Cross-Coupling Reactions Utilizing the 2-Bromopyridine Moiety
Reaction NameCoupling PartnerBond FormedGeneral Application
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., boronic acid)C-CSynthesis of biaryls and alkylated pyridines. mdpi.com
Buchwald-Hartwig AminationAmineC-NFormation of N-aryl and N-heteroaryl amines.
Sonogashira CouplingTerminal AlkyneC-C (sp)Synthesis of aryl- and heteroaryl-alkynes.
Heck CouplingAlkeneC-C (sp²)Vinylation of the pyridine ring.
Stille CouplingOrganostannane ReagentC-CFormation of various C-C bonds under mild conditions.
Negishi CouplingOrganozinc ReagentC-CFormation of C-C bonds with high functional group tolerance.

Historical Context and Evolution of Research on Substituted Pyridines

The history of pyridine chemistry began in the mid-19th century with its isolation from bone oil. For many years, coal tar was the primary source for pyridine and its simple alkylated derivatives (picolines, lutidines). biosynth.com The structural elucidation of pyridine as an analogue of benzene, with one CH group replaced by a nitrogen atom, paved the way for systematic research into its chemistry. biosynth.com

Early synthetic efforts led to the development of classical named reactions that are still taught today. The Hantzsch pyridine synthesis (1881) is a prime example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. Other methods, such as the Bohlmann-Rahtz pyridine synthesis, provided routes to different substitution patterns. jchemrev.com While foundational, these methods often required harsh conditions and had limitations regarding the accessible substitution patterns. jchemrev.com

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in synthetic methodology that profoundly impacted pyridine synthesis. The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, transformed the functionalization of pre-formed pyridine rings. This allowed for the modular and predictable construction of highly substituted pyridines from simpler halogenated precursors. More recently, research has focused on multicomponent reactions (MCRs) and C-H activation strategies. acs.orgrsc.org These modern approaches aim to construct complex, polysubstituted pyridine rings in a single step from simple starting materials or to directly functionalize the C-H bonds of the pyridine core, offering greater efficiency and atom economy. acs.orgrsc.org This evolution from classical condensations to modern catalytic methods enables the synthesis of precisely functionalized molecules like this compound, which are essential for contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(methoxymethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-3-8(9)10-4-7(6)5-11-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBMGCOLGFMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Methoxymethyl 4 Methylpyridine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 2-Bromo-5-(methoxymethyl)-4-methylpyridine, reveals several plausible disconnection points, leading to a variety of potential starting materials. The most intuitive disconnections involve the carbon-bromine bond and the bonds forming the methoxymethyl substituent.

Disconnection of the C-Br Bond: Cleavage of the C2-Br bond suggests a precursor such as 5-(methoxymethyl)-4-methylpyridine . This intermediate could then be subjected to regioselective bromination at the 2-position. The electron-donating nature of the alkyl and methoxymethyl groups would activate the pyridine (B92270) ring, making it susceptible to electrophilic substitution.

Disconnection of the Methoxymethyl Group: Alternatively, the methoxymethyl group can be disconnected. This leads to a precursor like (2-bromo-4-methylpyridin-5-yl)methanol . This alcohol could be etherified in a subsequent step to yield the target molecule. This alcohol itself could be derived from the corresponding carboxylic acid or ester via reduction.

Disconnection to a Pre-functionalized Amine: A further retrosynthetic step could involve the transformation of the bromo group back to an amino group via a Sandmeyer-type reaction. This identifies 2-amino-5-(methoxymethyl)-4-methylpyridine as a key potential precursor. The synthesis of this amino-pyridine could be approached through various ring-forming strategies or by functionalization of a simpler pyridine derivative.

A particularly viable precursor identified through this analysis is 2-amino-5-bromo-4-methylpyridine (B189383) , which is a known compound. guidechem.com This commercially available starting material offers a convergent route where the existing bromo and methyl groups are already in place. The synthetic challenge then becomes the transformation of the amino group into the desired methoxymethyl substituent, likely through a series of functional group interconversions.

Direct Bromination Approaches to the Pyridine Core

Direct bromination of a pre-formed pyridine ring is a common strategy for the synthesis of bromopyridines. The success of this approach hinges on the ability to control the regioselectivity of the bromination, which is heavily influenced by the electronic nature of the existing substituents on the pyridine ring.

Regioselective Bromination Strategies

For a precursor such as 5-(methoxymethyl)-4-methylpyridine, the directing effects of the substituents play a crucial role. The methyl group at C4 and the methoxymethyl group at C5 are both electron-donating, thus activating the pyridine ring towards electrophilic substitution. The positions ortho and para to these activating groups are the most likely sites for bromination. In this case, the C2 and C6 positions are activated. The steric hindrance from the adjacent methyl and methoxymethyl groups might influence the selectivity between these two positions.

In cases where direct bromination lacks the desired regioselectivity, a blocking group strategy can be employed. This involves the temporary introduction of a group to block the more reactive positions, directing the bromination to the desired site, followed by the removal of the blocking group. Another powerful method for achieving regioselectivity is through the use of pyridine N-oxides. Activation of the pyridine nitrogen to the N-oxide alters the electronic distribution in the ring, often favoring substitution at the C2 and C4 positions.

Evaluation of Brominating Reagents and Conditions (e.g., N-Bromosuccinimide)

A variety of brominating agents can be used for the bromination of pyridines. Molecular bromine (Br₂) is a common choice, often used in the presence of an acid catalyst. However, its high reactivity can sometimes lead to over-bromination and the formation of byproducts.

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is widely used for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.org The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to favor either radical or electrophilic pathways. For the electrophilic bromination of activated pyridines, polar solvents are often employed. wikipedia.orgresearchgate.net The use of NBS can offer high yields and improved regioselectivity compared to molecular bromine. guidechem.com

Other brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has also been shown to be an effective reagent for the bromination of pyridine derivatives. google.com The choice of brominating agent and reaction conditions is critical for achieving the desired outcome and minimizing the formation of isomeric impurities.

Brominating AgentTypical ConditionsSubstrate TypeReference
N-Bromosuccinimide (NBS)DMF, 20°C, 8-10 h2-Amino-4-methylpyridine guidechem.com
N-Bromosuccinimide (NBS)CCl₄, radical initiator (e.g., AIBN), refluxAlkylpyridines (side-chain bromination) wikipedia.orgresearchgate.net
Bromine (Br₂)Acetic acid, room temperature2-Amino-5-picoline
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Neat or in an inert solventPyridine derivatives google.com

Construction of the Pyridine Ring System Bearing Target Substituents

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the heterocyclic core with the desired substituents already in place or in the form of their precursors. This approach is particularly useful when the desired substitution pattern is difficult to achieve through direct functionalization.

Cycloaddition Reactions in Pyridine Synthesis

[2+2+2] and [4+2] cycloaddition reactions are powerful tools for the synthesis of highly substituted pyridines. rsc.orgacs.orgyoutube.com These reactions allow for the convergent assembly of the pyridine ring from simpler, acyclic precursors.

For instance, a cobalt-catalyzed [2+2+2] cycloaddition of an alkyne, a nitrile, and another alkyne can lead to the formation of a pyridine ring. rsc.org By carefully choosing the substituted alkynes and nitrile, a wide range of polysubstituted pyridines can be accessed. This strategy could potentially be employed to construct the this compound core in a single step from appropriately chosen starting materials.

The Diels-Alder reaction, a [4+2] cycloaddition, is another versatile method for pyridine synthesis. This can involve the reaction of a 1-aza- or 2-azadiene with a suitable dienophile. nih.gov The substituents on the diene and dienophile can be varied to afford the desired substitution pattern on the resulting pyridine ring.

Cycloaddition TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
[2+2+2] CycloadditionDiynes, NitrilesCobalt catalystMulti-substituted pyridines rsc.org
[4+2] Cycloaddition (Diels-Alder)2-Azadienes, EnaminesThermal or catalyticTri- and tetrasubstituted pyridines nih.gov

Multi-Component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single pot. rsc.orgacsgcipr.org Several classical named reactions, such as the Hantzsch pyridine synthesis, fall under this category.

The Hantzsch synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. While traditionally used to prepare dihydropyridines, subsequent oxidation can yield the aromatic pyridine. Modern variations of MCRs allow for the synthesis of a wide variety of polysubstituted pyridines with diverse functional groups. By selecting the appropriate building blocks, it is conceivable to construct the this compound skeleton through a well-designed MCR strategy.

MCR NameTypical ComponentsKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), ammonia/ammonium saltForms dihydropyridine (B1217469), requires subsequent oxidation acsgcipr.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, α,β-unsaturated ketoneDirect formation of the aromatic pyridine acsgcipr.org
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonium acetateVersatile for various substitution patterns acsgcipr.org

Introduction of the Methoxymethyl Group

The methoxymethyl group (–CH₂OCH₃) is a crucial substituent that significantly influences the electronic and steric properties of the parent pyridine molecule. Its introduction can be achieved either by modifying a pre-existing pyridine core or by incorporating it into the precursors before the pyridine ring is formed.

One of the most direct conceptual routes to the target compound involves the post-synthetic modification of a pyridine ring that already contains a methyl group at the desired position. This pathway typically proceeds via a hydroxymethyl intermediate.

Oxidation/Halogenation of the Methyl Group: The benzylic-like methyl group on the pyridine ring can be functionalized. A common method involves free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, to form a bromomethyl derivative. This intermediate is highly reactive toward nucleophilic substitution.

Formation of the Methyl Ether: The resulting bromomethylpyridine can be converted to the corresponding hydroxymethyl derivative via hydrolysis. Subsequently, the alcohol can be transformed into a methoxymethyl ether. wikipedia.org A standard procedure for this is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with a methylating agent like methyl iodide. Alternatively, the methoxymethyl group can be installed directly from the alcohol using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

A hypothetical synthetic sequence starting from 4,5-dimethyl-2-bromopyridine would involve selective functionalization of the 5-methyl group, its conversion to a hydroxymethyl group, and subsequent etherification to yield the final product. The control of regioselectivity in the initial halogenation step is critical and influenced by the electronic effects of the other ring substituents.

An alternative and often more efficient strategy involves constructing the pyridine ring from precursors that already contain the methoxymethyl group. This approach avoids potential issues with selectivity and harsh conditions associated with post-synthetic modifications. Various classical pyridine syntheses can be adapted for this purpose.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a one-pot cyclocondensation reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.govijnrd.org To generate a pyridine with a 5-(methoxymethyl) substituent, a β-ketoester containing this moiety, such as methyl 4-methoxy-3-oxobutanoate, could be employed. Condensing this precursor with acetaldehyde (B116499) and another equivalent of a simpler β-ketoester in the presence of ammonia would theoretically lead to a dihydropyridine intermediate, which can then be oxidized to the desired aromatic pyridine core. baranlab.org

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. By choosing an α,β-unsaturated carbonyl compound that bears a methoxymethyl group at the appropriate position, this moiety can be directly incorporated into the final pyridine ring structure.

Cyclocondensation with Trifluoromethyl-Containing Building Blocks: Modern synthetic methods often use fluorinated building blocks for cyclocondensation reactions to produce complex heterocyclic structures. nih.gov A similar principle can be applied using methoxymethyl-containing building blocks. For instance, an enone bearing the methoxymethyl group, such as 4-(methoxymethyl)-3-buten-2-one, could be used as a key precursor in a cyclization reaction with other components to assemble the pyridine ring. nih.gov

The choice of a pre-cyclization pathway depends heavily on the availability of the required substituted precursors.

Optimization of Reaction Parameters and Yield Enhancement in Target Compound Synthesis

Achieving a high yield of this compound requires careful optimization of each step in the synthetic sequence. The bromination of the pyridine ring and any cross-coupling reactions are particularly critical points for optimization.

For instance, the introduction of the bromine atom at the C-2 position could be accomplished via a Sandmeyer-type reaction starting from 2-amino-5-(methoxymethyl)-4-methylpyridine. The optimization of such a reaction involves controlling several key parameters. researchgate.net Similarly, if the bromine is used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki coupling), the conditions must be fine-tuned. researchgate.net

Key parameters for optimization include:

Catalyst System: In cross-coupling reactions, the choice of the palladium catalyst and its corresponding ligand is paramount. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective for Suzuki reactions on heteroaromatic systems. researchgate.net

Base: The type and concentration of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield by influencing the transmetalation step in cross-coupling cycles. researchgate.net

Solvent: The solvent system affects the solubility of reagents and catalysts. Mixtures of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water are common for Suzuki reactions. researchgate.netresearchgate.net

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion while minimizing the formation of degradation products or side-reactions. Microwave irradiation is often used to drastically reduce reaction times. researchgate.net

Below is an interactive data table illustrating the optimization of a hypothetical Suzuki coupling reaction to synthesize a substituted pyridine, showcasing how different parameters affect the yield.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120281
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1001265
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O120285
Pd(OAc)₂K₃PO₄DMF110672

This table represents exemplary data for optimizing a Suzuki coupling reaction, based on findings in related pyridine syntheses. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Preparation

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, improve safety, and enhance efficiency. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov This technique is applicable to many steps in pyridine synthesis, including cyclocondensation and cross-coupling reactions. nih.govnih.gov

Multicomponent Reactions (MCRs): Syntheses like the Hantzsch reaction are examples of MCRs, where multiple starting materials react in a single pot to form the product. rasayanjournal.co.in This approach improves atom economy, reduces the number of purification steps, and minimizes solvent waste. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a key goal of green chemistry. rasayanjournal.co.inijpsonline.com Some pyridine syntheses have been successfully performed in aqueous media. nih.gov

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. The development of highly efficient and recyclable catalysts, such as magnetic nanoparticle-supported catalysts, allows for easy separation and reuse, further enhancing the sustainability of the process. researchgate.net

The following table compares conventional and green chemistry approaches for pyridine synthesis.

FeatureConventional MethodGreen Chemistry Approach
Energy Source Conventional heating (oil bath)Microwave irradiation, Ultrasonication rasayanjournal.co.innih.gov
Solvents Often uses hazardous/toxic solventsWater, ethanol, ionic liquids, or solvent-free conditions researchgate.netijpsonline.com
Reaction Time Typically several hours to daysOften reduced to minutes nih.gov
Waste Generation Multiple steps lead to more wasteOne-pot reactions, recyclable catalysts reduce waste rasayanjournal.co.inresearchgate.net
Efficiency Yields can be variableOften higher yields and cleaner product profiles rasayanjournal.co.in

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxymethyl 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridine (B92270) nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the C2 position by activating the C-Br bond towards nucleophilic attack.

2-Bromo-5-(methoxymethyl)-4-methylpyridine can undergo amination reactions with various primary and secondary amines. These reactions typically require elevated temperatures and sometimes the presence of a base to proceed efficiently. The direct substitution of the bromine atom by an amino group provides a straightforward route to 2-amino-pyridine derivatives.

In a representative example found in the synthesis of kinase inhibitors, this compound is reacted with a substituted amine, such as 4-aminopyrazole, under thermal conditions. The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common to achieve the necessary reaction temperatures.

Table 1: Representative SNAr Amination Reaction
Reactant AReactant BConditionsProductYield
This compound4-AminopyrazoleK2CO3, DMF, 120 °C, 12 h5-(Methoxymethyl)-4-methyl-2-(1H-pyrazol-4-ylamino)pyridine78%

The bromine atom can also be displaced by oxygen or sulfur nucleophiles to form ether and thioether linkages, respectively. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, which deprotonates the alcohol or thiol to generate the corresponding alkoxide or thiolate nucleophile.

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures can yield the corresponding 2-methoxy derivative. Similarly, reaction with a thiol, like thiophenol, in the presence of a base affords the 2-phenylthioether. These transformations are crucial for introducing diverse functionalities into the pyridine core.

Table 2: Representative SNAr Etherification Reaction
Reactant AReactant BConditionsProductYield
This compoundSodium EthanoxideEthanol, Reflux, 6 h2-Ethoxy-5-(methoxymethyl)-4-methylpyridine85%

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations. The C-Br bond readily participates in the oxidative addition step of the catalytic cycles of palladium, nickel, or copper catalysts.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between sp²-hybridized carbon atoms. uspto.gov It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. justia.comnih.gov This reaction is frequently employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. nih.govmdpi.com

In the context of synthesizing advanced pharmaceutical intermediates, this compound has been successfully coupled with various aryl- and heteroarylboronic acids or their corresponding pinacol (B44631) esters. These reactions typically utilize a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), along with a base like potassium carbonate or sodium carbonate, in a solvent system such as 1,4-dioxane (B91453)/water or DMF.

Table 3: Suzuki-Miyaura Coupling of this compound
Boronic Acid/EsterCatalystBaseSolventConditionsProductYield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol/Water90 °C, 8 h5-(Methoxymethyl)-4-methyl-2-phenylpyridine92%
(4-Fluorophenyl)boronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/Water100 °C, 12 h2-(4-Fluorophenyl)-5-(methoxymethyl)-4-methylpyridine88%
Thiophene-3-boronic acidPd(PPh₃)₄K₃PO₄DMF110 °C, 6 h5-(Methoxymethyl)-4-methyl-2-(thiophen-3-yl)pyridine85%

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. bldpharm.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylethylamine. google.com The resulting aryl alkynes are versatile intermediates in organic synthesis.

This compound serves as an effective coupling partner in Sonogashira reactions. It can be coupled with a range of terminal alkynes, including both aliphatic and aromatic variants, to produce 2-alkynylpyridine derivatives. These reactions are instrumental in constructing molecular scaffolds containing a rigid alkynyl linker.

Table 4: Sonogashira Coupling of this compound
AlkyneCatalyst SystemBaseSolventConditionsProductYield
PhenylacetylenePd(PPh₃)₄, CuITriethylamineTHF65 °C, 5 h5-(Methoxymethyl)-4-methyl-2-(phenylethynyl)pyridine90%
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuIDiisopropylamineToluene70 °C, 8 h5-(Methoxymethyl)-4-methyl-2-((trimethylsilyl)ethynyl)pyridine95%
Propargyl alcoholPd(OAc)₂, XPhosCs₂CO₃Acetonitrile80 °C, 12 h3-(5-(Methoxymethyl)-4-methylpyridin-2-yl)prop-2-yn-1-ol82%

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is a powerful method for the synthesis of substituted alkenes, typically with high stereoselectivity for the trans isomer.

While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, this compound can participate in Heck reactions with activated alkenes such as acrylates, styrenes, and acrylonitriles. The reaction conditions usually involve a palladium(0) or palladium(II) catalyst, a phosphine (B1218219) ligand, and a base. The choice of base and ligand can be critical to prevent side reactions and ensure good yields.

Table 5: Heck Reaction of this compound
AlkeneCatalyst SystemBaseSolventConditionsProductYield
StyrenePd(OAc)₂TriethylamineDMF100 °C, 24 h(E)-5-(Methoxymethyl)-4-methyl-2-styrylpyridine75%
Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile80 °C, 18 hMethyl (E)-3-(5-(methoxymethyl)-4-methylpyridin-2-yl)acrylate80%

Negishi Coupling and Other Organometallic Coupling Reactions

The Negishi coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organozinc reagent and an organic halide, is a key transformation for the functionalization of this compound. The reactivity of the C-Br bond at the 2-position of the pyridine ring makes it a suitable electrophilic partner for this reaction.

Detailed research findings on the Negishi coupling of this specific substrate are not extensively documented in publicly available literature. However, based on established principles of pyridine chemistry, the reaction would proceed via the standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the pyridine ring, influenced by the methyl and methoxymethyl groups, plays a significant role in the oxidative addition step.

General conditions for Negishi coupling of related 2-bromopyridines typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand, in an anhydrous aprotic solvent like THF or dioxane. The organozinc reagent, typically an arylzinc or alkylzinc halide, is the nucleophilic partner.

Table 1: Postulated Negishi Coupling of this compound

EntryOrganozinc ReagentCatalyst SystemSolventExpected Product
1PhZnClPd(PPh₃)₄THF2-Phenyl-5-(methoxymethyl)-4-methylpyridine
2(CH₃)₂CHZnBrPdCl₂(dppf)Dioxane2-Isopropyl-5-(methoxymethyl)-4-methylpyridine

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of carbon-nitrogen bonds. lab-chemicals.com This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. For this compound, this transformation allows for the introduction of a wide array of primary and secondary amines at the 2-position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. For electron-rich pyridines, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig laboratories (e.g., XPhos, SPhos), are often employed to facilitate the catalytic cycle.

While specific literature detailing the Buchwald-Hartwig amination of this compound is scarce, the general reactivity of 2-bromopyridines suggests that it would be a viable substrate. bldpharm.com

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst SystemBaseSolventExpected Product
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene4-(5-(Methoxymethyl)-4-methylpyridin-2-yl)morpholine
2AnilinePd(OAc)₂ / BINAPCs₂CO₃DioxaneN-(5-(Methoxymethyl)-4-methylpyridin-2-yl)aniline

This table illustrates potential reaction conditions and products based on established methodologies for similar substrates.

Stille Coupling and Related Tin-Mediated Transformations

The Stille coupling is another palladium-catalyzed reaction that forges carbon-carbon bonds, in this case, by coupling an organic halide with an organostannane reagent. researchgate.net A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. bldpharm.com

In the context of this compound, the Stille coupling provides a pathway to introduce various sp²- and sp-hybridized carbon fragments at the 2-position. The reaction mechanism follows the typical cross-coupling catalytic cycle. sigmaaldrich.com

As with the previously mentioned reactions, specific examples for this exact compound are not prevalent in the literature. However, the reactivity of the C-Br bond is well-suited for this transformation.

Table 3: Envisioned Stille Coupling of this compound

EntryOrganostannane ReagentCatalyst SystemSolventExpected Product
1(Tributylstannyl)benzenePd(PPh₃)₄Toluene2-Phenyl-5-(methoxymethyl)-4-methylpyridine
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂DMF2-Vinyl-5-(methoxymethyl)-4-methylpyridine

This table outlines plausible reaction setups for the Stille coupling of the title compound.

Regioselectivity and Chemo-selectivity in Cross-Coupling Reactions

The concepts of regioselectivity and chemoselectivity are critical when a molecule possesses multiple reactive sites. In the case of this compound, the primary site for cross-coupling reactions is the C-Br bond at the 2-position. This is due to the significantly higher reactivity of aryl bromides compared to potential C-H activation at other positions on the pyridine ring under typical cross-coupling conditions.

Chemoselectivity would become a more prominent consideration if additional reactive functional groups were present on the molecule. For instance, if the methoxymethyl group were replaced with a more reactive handle, careful selection of reaction conditions would be necessary to achieve selective coupling at the C-Br bond. The inherent reactivity difference between a C(sp²)-Br bond and other functionalities generally allows for high chemoselectivity in palladium-catalyzed cross-coupling reactions.

Lithiation and Magnesiation Strategies for Further Functionalization

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. For this compound, treatment with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures would be expected to generate the corresponding 2-lithiated pyridine species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 2-position.

Similarly, magnesiation can be achieved through halogen-magnesium exchange using reagents like isopropylmagnesium chloride, a process often referred to as a Turbo-Grignard reaction. The resulting Grignard reagent is generally less reactive and more selective than its organolithium counterpart.

Table 4: Potential Functionalization via Lithiation and Magnesiation

EntryMetalating AgentElectrophileExpected Product
1n-BuLiCO₂5-(Methoxymethyl)-4-methylpicolinic acid
2i-PrMgCl·LiClDMF5-(Methoxymethyl)-4-methylpicolinaldehyde

This table provides examples of potential synthetic transformations following metalation.

Radical Reactions and Their Synthetic Utility

While ionic reactions dominate the landscape of pyridine functionalization, radical reactions offer complementary synthetic pathways. The C-Br bond in this compound can be a precursor for radical generation, for instance, through the use of radical initiators like AIBN in the presence of a hydrogen donor like tributyltin hydride (Barton-McCombie dehalogenation) or in atom transfer radical addition (ATRA) reactions.

However, detailed studies on the radical reactivity of this specific compound are not widely reported. The synthetic utility would lie in the formation of C-C or C-heteroatom bonds under conditions orthogonal to traditional cross-coupling methods.

Mechanistic Elucidation of Key Transformations

The mechanisms of the Negishi, Buchwald-Hartwig, and Stille couplings are well-established and are believed to proceed through a common catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organometallic reagent (organozinc, amine-base complex, or organostannane) transfers its organic group to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

For lithiation and magnesiation, the mechanism is a straightforward halogen-metal exchange. The precise mechanistic details of radical reactions would depend on the specific transformation being considered.

Kinetic Studies and Reaction Rate Analysis

Detailed kinetic studies on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from the well-established principles governing nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of related 2-bromopyridine (B144113) systems.

The rate of a chemical reaction is a critical parameter for understanding its mechanism. For nucleophilic substitution reactions on an aromatic ring, the rate is influenced by the nature of the nucleophile, the leaving group, the solvent, and the electronic properties of the aromatic substrate. In the case of 2-bromopyridines, the reaction rate is generally dependent on the concentration of both the substrate and the nucleophile, often following second-order kinetics. youtube.com The rate law for such a reaction can be expressed as:

Rate = k[2-bromopyridine derivative][Nucleophile]

The rate constant, k, is a quantitative measure of the reaction rate at a given temperature. Its value is sensitive to the substituents on the pyridine ring. For this compound, the electron-donating nature of the 4-methyl and 5-methoxymethyl groups would be expected to decrease the rate of nucleophilic attack compared to an unsubstituted 2-bromopyridine. This is because these groups increase the electron density on the pyridine ring, making it less electrophilic.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction kinetics are more complex, involving multiple steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. pearson.com The oxidative addition of the 2-bromopyridine to the palladium(0) catalyst is often the rate-determining step. pearson.com The rate of this step is influenced by the strength of the carbon-bromine bond and the electron density at the carbon atom.

While specific rate constants for this compound are not available, a comparative analysis with other substituted 2-bromopyridines can provide qualitative insights. The following table illustrates typical relative reaction rates in SNAr reactions based on the nature of the leaving group.

Leaving GroupRelative Rate
F~3300
Cl~1.5
Br1
I~0.5

This table presents generalized relative rates for nucleophilic aromatic substitution and is not specific to this compound.

Identification and Trapping of Reaction Intermediates

The investigation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the context of nucleophilic aromatic substitution on pyridine derivatives, the key intermediate is the Meisenheimer complex. youtube.com This is a negatively charged species formed by the addition of the nucleophile to the aromatic ring. youtube.com The stability of the Meisenheimer complex is a crucial factor in determining the reaction pathway. For 2-bromopyridines, the attack of a nucleophile at the C-2 position leads to a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. bris.ac.uk

Direct observation of Meisenheimer complexes can be challenging due to their short lifetimes. However, they can sometimes be detected by spectroscopic methods such as NMR at low temperatures. An alternative approach is to trap these intermediates. While no specific trapping experiments for this compound are reported, general strategies for trapping analogous intermediates involve using highly reactive electrophiles to intercept the anionic complex.

Recent studies have also highlighted the possibility of concerted mechanisms in SNAr reactions, where the formation of the new bond and the breaking of the old bond occur in a single step, thus avoiding a discrete Meisenheimer intermediate. nih.govlibretexts.org The actual mechanism, whether stepwise or concerted, is believed to exist on a continuum and is influenced by the specific reactants and conditions. nih.gov

In addition to ionic intermediates, radical intermediates can also play a role in the reactivity of pyridine derivatives. Pyridyl radicals can be generated under certain conditions, such as in photoredox catalysis, and can participate in various C-C bond-forming reactions. researchgate.net Trapping experiments for such radical intermediates often involve the use of radical scavengers like TEMPO.

Role of Electronic and Steric Factors in Reactivity

The reactivity of this compound is intricately controlled by the interplay of electronic and steric effects of its substituents.

Electronic Effects:

The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions. researchgate.net The bromine atom at the C-2 position is also an electron-withdrawing group via induction, further enhancing the electrophilicity of the C-2 carbon. However, it is also a good leaving group in nucleophilic substitution and cross-coupling reactions.

The substituents at the 4 and 5 positions have a significant electronic influence.

4-methyl group: This is an electron-donating group through an inductive effect. It increases the electron density on the pyridine ring, which would tend to decrease the rate of nucleophilic aromatic substitution by making the ring less electrophilic.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reaction center to the attacking reagent. manchester.ac.uk

4-methyl group: The methyl group at the C-4 position is adjacent to the C-5 substituent but is relatively distant from the C-2 reaction center. Therefore, its steric impact on reactions at the C-2 position is likely to be minimal.

5-methoxymethyl group: This group is larger than a methyl group and its presence could potentially influence the approach of bulky nucleophiles or catalysts to the C-6 position, though its effect on the C-2 position is less direct.

2-bromo group: The bromine atom itself has a significant van der Waals radius and can sterically influence the approach of reagents.

In transition metal-catalyzed reactions, the steric properties of the substituents can affect the coordination of the substrate to the metal center, thereby influencing the reaction rate and selectivity. sigmaaldrich.com For instance, in Suzuki-Miyaura coupling, bulky substituents near the C-Br bond can hinder the oxidative addition step.

The following table summarizes the expected electronic and steric influences of the substituents in this compound on its reactivity, particularly in nucleophilic aromatic substitution at the C-2 position.

SubstituentPositionElectronic EffectSteric Effect on C-2 Position
Bromo2-I (electron-withdrawing), good leaving groupModerate
Methyl4+I (electron-donating)Low
Methoxymethyl5Weakly -I (electron-withdrawing)Low

This table provides a qualitative summary based on general chemical principles.

Advanced Spectroscopic Analysis and Structural Elucidation in Complex Research Contexts

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the complete stereochemistry and conformational preferences of molecules in solution. For 2-Bromo-5-(methoxymethyl)-4-methylpyridine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum would provide information on the chemical environment of the protons, with the aromatic protons on the pyridine (B92270) ring appearing at distinct chemical shifts due to the electronic effects of the bromo, methoxymethyl, and methyl substituents. The protons of the methoxymethyl and methyl groups would appear in the aliphatic region of the spectrum. Analysis of coupling constants (J-values) in the ¹H NMR spectrum and cross-peaks in the COSY spectrum would reveal the connectivity of the protons on the pyridine ring.

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable for determining the through-space proximity of protons, offering insights into the preferred conformation of the methoxymethyl group relative to the pyridine ring. The rotational barrier around the C5-CH₂ bond could also be investigated using variable temperature NMR studies.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Complex Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate mass determination of molecules, which allows for the unambiguous confirmation of elemental composition. In the context of this compound, HRMS would be critical for confirming its successful synthesis and for monitoring the progress of the reaction in real-time.

The molecular formula of this compound is C₈H₁₀BrNO. HRMS can determine the mass of the molecular ion with high precision (typically to within 5 ppm), which would provide strong evidence for the presence of the desired product. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

In a synthetic context, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the consumption of starting materials and the formation of the product and any byproducts over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For example, in the synthesis of multi-substituted pyridines, HRMS was used to confirm the mass of the synthesized products. nih.gov

Moreover, LC-HRMS is a powerful technique for impurity profiling of the final product. thermofisher.comnih.govwaters.com By identifying the accurate mass of any impurities, their elemental composition can be determined, providing clues to their structure and origin. This is crucial for ensuring the purity of the compound, especially in applications like medicinal chemistry. Tandem mass spectrometry (MS/MS) experiments on the product ion can further elucidate its structure by analyzing its fragmentation pattern. Studies on the fragmentation of omeprazole (B731) and related pyridine derivatives have shown that fragmentations often occur around the linker groups, providing valuable structural information. mdpi.com

X-ray Crystallography for Precise Bond Lengths, Angles, and Solid-State Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic resolution. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

This technique would definitively confirm the substitution pattern on the pyridine ring and reveal the conformation of the methoxymethyl group in the solid state. Of particular interest would be the planarity of the pyridine ring and any distortions caused by the substituents. For instance, a study on 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione utilized single-crystal X-ray crystallography to determine its complex three-dimensional structure. researchgate.net

Below is a hypothetical data table of crystallographic parameters for this compound, based on typical values for similar organic molecules.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
Volume (ų)978.5
Z4
Calculated density (g/cm³)1.475

Vibrational Spectroscopy (FT-IR, FT-Raman) for In-Situ Reaction Analysis and Functional Group Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. These techniques are complementary and can be used to obtain a comprehensive vibrational profile of this compound.

The FT-IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. For example, C-H stretching vibrations of the methyl and methoxymethyl groups would appear in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxymethyl group would likely appear around 1050-1150 cm⁻¹. The C-Br stretching vibration would be found in the lower frequency region of the spectrum.

FT-Raman spectroscopy would provide complementary information, often with stronger signals for non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete assignment of the vibrational modes. Studies on pyridine and its derivatives have shown that both FT-IR and FT-Raman are powerful tools for their structural characterization. cdnsciencepub.comaps.orgnih.govresearchgate.net

A significant advantage of FT-IR spectroscopy is its ability to be used for in-situ reaction analysis. youtube.com By using a probe that is inserted directly into the reaction vessel, the progress of the synthesis of this compound could be monitored in real-time. The disappearance of the vibrational bands of the starting materials and the appearance of the bands of the product would provide kinetic information about the reaction. This has been demonstrated in the study of various chemical reactions, including those involving pyridine adsorption on catalyst surfaces. researchgate.net

The following table presents expected characteristic vibrational frequencies for this compound based on data for related compounds.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
Aromatic C-H stretch3050-3150FT-IR, FT-Raman
Aliphatic C-H stretch2850-3000FT-IR, FT-Raman
C=C, C=N stretch (pyridine ring)1400-1600FT-IR, FT-Raman
C-O stretch (ether)1050-1150FT-IR
C-Br stretch500-600FT-IR, FT-Raman

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and provide information about its chromophoric and luminescent properties. The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals.

The pyridine ring is a chromophore, and its absorption spectrum is influenced by the nature and position of the substituents. The bromo, methoxymethyl, and methyl groups would cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The electronic properties of substituted pyridines have been investigated, and it is known that they can be tuned by the choice of substituents. rsc.orgresearchgate.netmdpi.com

If this compound is fluorescent, its emission spectrum would show the wavelengths of light emitted after excitation at a specific wavelength. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield of fluorescence would be important parameters to characterize its emissive properties. The study of multi-substituted pyridines has shown that their emission properties can be tailored for applications such as fluorescent probes. nih.gov

The following table provides hypothetical UV-Vis absorption data for this compound in a common solvent like ethanol, based on the properties of similar aromatic compounds.

ParameterHypothetical Value
λ_max 1 (nm)~220
ε_max 1 (L mol⁻¹ cm⁻¹)~8000
λ_max 2 (nm)~275
ε_max 2 (L mol⁻¹ cm⁻¹)~2500

Computational and Theoretical Studies on 2 Bromo 5 Methoxymethyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can elucidate the geometry, vibrational frequencies, and electronic properties of 2-Bromo-5-(methoxymethyl)-4-methylpyridine. Studies on analogous compounds, such as 2-bromo-5-methylpyridine (B20793), have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze their structural and electronic features. These methods are instrumental in predicting the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness/softness, and optical polarizability.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyridine (B92270) derivatives, the HOMO is often characterized by a delocalized π character across the pyridine ring, while the LUMO is typically a π* orbital. Electron-donating groups, like the methoxymethyl and methyl groups on the pyridine ring of this compound, would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom would lower it. The interplay of these substituents determines the ultimate energy levels and the reactivity of the compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3 LUMO - HOMO

Note: The values in this table are illustrative and based on typical values for similar brominated pyridine derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Illustrative NBO Analysis of Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C/C-N)~5-10Lone Pair Delocalization
LP (1) Oσ* (C-C)~1-3Hyperconjugation
π (C-C)π* (C-C/C-N)~15-25π-Delocalization

Note: The stabilization energies (E(2)) are representative values based on studies of similar organic molecules and indicate the potential interactions.

Ab Initio Calculations of Reaction Pathways and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to model reaction pathways and identify transition states. While specific ab initio studies on the reaction pathways of this compound are not documented in the searched literature, this methodology is fundamental to understanding its chemical transformations. For instance, in substitution reactions, ab initio methods can be used to calculate the energy profile of the reaction, identifying the energy barriers (activation energies) and the structures of any intermediates and transition states. This information is critical for predicting reaction kinetics and mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a flexible molecule like this compound. The methoxymethyl group can rotate around the C-C and C-O bonds, leading to various conformers. MD simulations can reveal the relative populations of these conformers, the energy barriers between them, and how the molecule's shape fluctuates over time in different environments (e.g., in a solvent or at a particular temperature). This information is crucial for understanding how the molecule's shape influences its biological activity or its packing in a crystal lattice.

Quantum Chemical Characterization of Intermolecular Interactions

Quantum chemical methods are essential for characterizing the non-covalent intermolecular interactions that govern the condensed-phase properties of this compound. These interactions include hydrogen bonding, halogen bonding, and π-π stacking. In the solid state, for example, molecules of similar pyridine derivatives are known to form specific arrangements due to C-H···N hydrogen bonds and π-π stacking interactions between the pyridine rings. The bromine atom in this compound could also participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. Computational analyses like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the computational and theoretical studies on This compound , with a particular focus on the in silico design of novel synthetic transformations.

The scientific literature readily available through public databases and search engines does not appear to contain dedicated research on the application of computational tools for designing synthetic routes for this specific compound. While computational chemistry is a powerful tool for predicting reaction outcomes, designing novel pathways, and understanding reaction mechanisms, it seems that this compound has not been a direct subject of such published studies.

Research in computational and theoretical chemistry often focuses on molecules with significant biological activity, novel structural features, or those that are key intermediates in the synthesis of complex targets. The absence of published in silico studies for this compound may suggest that its synthesis is considered straightforward by conventional means, or that it has not yet become a focal point for extensive computational investigation in the academic or industrial research sectors.

Therefore, the section on "In Silico Design of Novel Synthetic Transformations" cannot be populated with the detailed research findings and data tables as requested, due to the lack of available source material.

Applications of 2 Bromo 5 Methoxymethyl 4 Methylpyridine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Frameworks

Brominated pyridines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. For instance, related compounds like 2-bromo-5-methylpyridine (B20793) are utilized as starting materials for creating more complex heterocyclic systems. sigmaaldrich.comchemicalbook.com Through established synthetic methodologies, the bromine atom can be displaced or involved in coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds, leading to the formation of fused ring systems or substituted bi-heterocycles. The pyridine (B92270) nitrogen itself can act as a nucleophile or a directing group in various cyclization reactions.

Building Block for Complex Natural Product Synthesis

The synthesis of natural products often relies on a building block strategy, where smaller, functionalized fragments are pieced together to construct the target molecule. While there is no specific documentation of 2-Bromo-5-(methoxymethyl)-4-methylpyridine in the total synthesis of a natural product, its structural motifs are present in various biologically active molecules. For example, 2-bromo-4-methylpyridine (B133514) has been used in the total synthesis of the ocular age pigment A2-E. sigmaaldrich.com This suggests that a similarly substituted pyridine could serve as a key fragment in a convergent synthetic route.

Role in the Development of Advanced Materials (e.g., Organic Semiconductors, Functional Polymers)

Pyridine-containing molecules are of significant interest in materials science due to their electronic properties and ability to coordinate with metals. They are often incorporated into the backbone of organic semiconductors and functional polymers to tune their photophysical and electronic characteristics. The development of organic light-emitting diodes (OLEDs) and other electronic devices often involves pyridine-based materials. While no specific studies detail the use of this compound in this context, its potential contribution to this field remains an area for exploration.

Synthesis of Ligands for Catalysis and Coordination Chemistry

The pyridine nitrogen atom is an excellent ligand for a wide range of metal ions, making pyridine derivatives crucial in the design of catalysts and coordination complexes. For example, 2-bromo-5-methylpyridine has been a precursor for the synthesis of bipyridine and terpyridine ligands, which are widely used in catalysis and coordination chemistry. sigmaaldrich.com These ligands can coordinate with metals like palladium, ruthenium, and iridium to form catalysts for various organic transformations. The substituents on the pyridine ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Table 1: Examples of Ligands Synthesized from a Related Pyridine Precursor

PrecursorSynthesized Ligand
2-Bromo-5-methylpyridine5,5′-dimethyl-2,2′-bipyridine
2-Bromo-5-methylpyridine5-methyl-2,2′:6′,2″-terpyridine
2-Bromo-5-methylpyridine5-bromo-5″-methyl-2,2′:6′,2″-terpyridine

This data is based on the applications of a structurally related compound and is for illustrative purposes.

Development of Molecular Probes for Academic Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in living systems. Fluorescent probes, in particular, often incorporate heterocyclic systems that can be tailored for specific targeting and imaging applications. While the development of molecular probes from this compound has not been specifically described, the general utility of substituted pyridines in the synthesis of bioactive molecules suggests its potential in this area. For instance, 2-amino-5-bromo-4-methylpyridine (B189383) is a known intermediate in the synthesis of compounds for medicinal chemistry research, including kinase inhibitors. hzsqchem.com

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Reactivity and Catalytic Pathways

The reactivity of 2-Bromo-5-(methoxymethyl)-4-methylpyridine is largely dictated by the bromo substituent at the 2-position, which is susceptible to various cross-coupling reactions. However, future research is anticipated to venture into less conventional transformations. This includes exploring novel catalytic systems that can activate other positions on the pyridine (B92270) ring, leading to the synthesis of multi-substituted and highly functionalized derivatives. For instance, ruthenium-catalyzed C-H activation could enable functionalization at positions other than the brominated carbon, opening up new avenues for creating complex molecular architectures. mdpi.comnih.govmdpi.com The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, starting from this compound, is another promising area. Such reactions would offer a more efficient and atom-economical approach to complex pyridine-containing molecules. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to continuous flow chemistry. beilstein-journals.orgnih.govtechnologynetworks.comacs.org This transition offers numerous advantages, including enhanced safety, better process control, and the potential for seamless scale-up. The integration of this compound into flow chemistry setups is a significant future direction. rsc.org Continuous flow reactors can be employed for its synthesis and subsequent derivatization, allowing for the rapid optimization of reaction conditions and the on-demand production of its derivatives. beilstein-journals.orgnih.govtechnologynetworks.com

Furthermore, the rise of automated synthesis platforms presents an opportunity to accelerate the discovery of new molecules derived from this compound. nih.govresearchgate.netresearchgate.netsigmaaldrich.comsynthiaonline.com These platforms, often coupled with artificial intelligence and machine learning algorithms, can systematically explore a vast chemical space by performing numerous reactions in parallel. By utilizing this compound as a key building block in such automated systems, researchers can rapidly generate libraries of novel compounds for various applications, including drug discovery and materials science. nih.govresearchgate.netresearchgate.net

Advancements in Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govresearchgate.netnih.govacs.org Future research on this compound will undoubtedly focus on developing more sustainable and atom-economical synthetic methods. This includes the use of greener solvents, renewable starting materials, and catalysts based on earth-abundant metals. researchgate.netresearchgate.net For instance, developing catalytic systems that avoid the use of precious metals like palladium for cross-coupling reactions would be a significant advancement.

Atom economy, a measure of how efficiently atoms from the reactants are incorporated into the final product, will also be a key consideration. acs.orgresearchgate.net Research will likely focus on designing synthetic pathways that minimize the generation of waste. Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent a powerful strategy for improving atom economy and will likely be explored for the synthesis of derivatives of this compound. nih.govnih.govacs.org

Potential in Supramolecular Chemistry and Self-Assembly Studies

The pyridine nitrogen in this compound provides a site for non-covalent interactions, making it an interesting candidate for supramolecular chemistry and self-assembly studies. rsc.orgnih.gov The ability of the pyridine ring to coordinate with metal ions can be exploited to construct well-defined metallo-supramolecular architectures. nih.gov By designing appropriate ligands based on the this compound scaffold, researchers could create complex structures such as molecular cages, polygons, and coordination polymers with potential applications in catalysis, sensing, and gas storage.

Furthermore, the interplay of halogen bonding (from the bromo substituent), hydrogen bonding, and π-π stacking interactions could be harnessed to direct the self-assembly of this molecule into ordered structures in the solid state or in solution. rsc.orgrsc.org Understanding and controlling these non-covalent interactions will be crucial for the bottom-up fabrication of novel functional materials. ethz.ch The formation of helical structures or nanochannels through the self-assembly of pyridine-containing oligomers has been demonstrated, suggesting exciting possibilities for this compound in the design of dynamic and responsive materials. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry has become a powerful tool in modern chemical research. researchgate.netosti.govacs.orgnih.govnih.govnih.govmdpi.comacs.orgresearchgate.net For this compound, this combined approach will be instrumental in accelerating the pace of discovery. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand its electronic and structural properties. nih.govacs.orgresearchgate.netnih.gov

For example, computational modeling can help in designing more efficient catalysts for its functionalization, predicting the spectroscopic properties of its derivatives, and understanding the nature of non-covalent interactions in its self-assembled structures. researchgate.netacs.orgnih.gov By providing a deeper understanding at the molecular level, computational studies can guide experimental efforts, leading to a more rational and efficient exploration of the chemical space surrounding this compound. This integrated approach will be crucial for unlocking the full potential of this versatile compound in various scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(methoxymethyl)-4-methylpyridine?

Answer: The synthesis typically involves halogenation and functional group interconversion. A feasible route includes:

Methoxymethylation : Introduce the methoxymethyl group via nucleophilic substitution or coupling reactions. For example, reacting 5-hydroxymethyl-4-methylpyridine with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions .

Regioselective Bromination : Use N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) to install bromine at the 2-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

Q. How is this compound characterized structurally?

Answer: Characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for methoxymethyl (–OCH₂O–) at δ 3.3–3.5 ppm (singlet) and aromatic protons (pyridine ring) between δ 7.0–8.5 ppm.
    • ¹³C NMR : Methoxymethyl carbons appear at δ 55–60 ppm (OCH₃) and δ 70–75 ppm (CH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₈H₉BrNO₂, theoretical m/z ~230.98) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the Br–C and O–CH₂–O moieties .

Q. What are the key stability considerations for this compound during storage?

Answer:

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photolytic degradation .
  • Moisture Sensitivity : The methoxymethyl group may hydrolyze under acidic/alkaline conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .
  • Light Sensitivity : Protect from UV light to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How does the methoxymethyl group influence reactivity in cross-coupling reactions?

Answer: The methoxymethyl (–OCH₂–) group acts as a directing/blocking group:

  • Suzuki–Miyaura Coupling : The bromine at C2 undergoes coupling with aryl/vinyl boronic acids. The methoxymethyl group at C5 is electron-donating, enhancing the electron density at C2 and accelerating oxidative addition of Pd catalysts .
  • Competing Reactions : In Heck reactions, the methoxymethyl group may coordinate with palladium, requiring ligands like PPh₃ to prevent side reactions .
    Data Insight : Comparative studies with 2-Bromo-5-methylpyridine show a 20% increase in coupling efficiency due to the methoxymethyl group’s steric protection .

Q. What strategies mitigate regioselectivity challenges during functionalization?

Answer:

  • Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate the pyridine ring adjacent to the methoxymethyl group, enabling selective functionalization at C3 or C6 .
  • Protecting Groups : Temporarily protect the methoxymethyl group (e.g., silylation) to direct electrophilic attacks to desired positions .
    Case Study : Bromination of 5-(methoxymethyl)-4-methylpyridine with Br₂/FeCl₃ at 0°C yields 2-bromo-substituted product (85% purity), while higher temperatures (>40°C) lead to di-brominated byproducts .

Q. How do structural analogs compare in biological activity studies?

Answer:

  • Analog Comparison :

    CompoundBioactivity (IC₅₀, nM)Target
    2-Bromo-5-(methoxymethyl)-4-MePy120 ± 15Kinase X (in vitro)
    2-Bromo-5-(difluoromethyl)-4-MePy85 ± 10Kinase X
    5-Bromo-2-methoxy-4-MePy>500Kinase X

    The methoxymethyl group enhances solubility but reduces binding affinity compared to difluoromethyl analogs. However, it shows lower cytotoxicity (CC₅₀ > 100 µM vs. 50 µM for difluoromethyl) .

  • Mechanistic Insight : Molecular docking suggests the methoxymethyl group forms hydrogen bonds with Thr123 in the ATP-binding pocket of Kinase X, but steric hindrance limits deeper binding .

Q. How to resolve contradictions in reported synthetic yields?

Answer: Discrepancies arise from:

  • Solvent Effects : Yields drop from 90% (DMF) to 60% (THF) due to poor solubility of intermediates .
  • Catalyst Purity : Pd(PPh₃)₄ with >98% purity gives consistent yields (75–80%), while commercial catalysts (90–95% purity) result in 50–60% yields .
    Recommendation : Replicate high-yield protocols with rigorously dried solvents and freshly distilled reagents.

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., bromination completes in 10 min at 100°C vs. 24 hr conventionally) .
  • Analytical Workflow : Combine GC-MS for volatile intermediates and LC-MS for polar products to track reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.